molecular formula C15H12BrNO B1519107 5-Bromo-2-(4-methoxyphenyl)-1H-indole CAS No. 851530-48-8

5-Bromo-2-(4-methoxyphenyl)-1H-indole

Cat. No.: B1519107
CAS No.: 851530-48-8
M. Wt: 302.16 g/mol
InChI Key: DGIPPVLCMMJSRL-UHFFFAOYSA-N
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Description

5-Bromo-2-(4-methoxyphenyl)-1H-indole (CAS 851530-48-8) is a high-purity chemical intermediate serving as a versatile scaffold in medicinal chemistry and drug discovery research. This compound features a bromo-substituted indole core, a privileged structure in pharmacology known for its ability to interact with diverse biological targets . The molecular structure provides distinct sites for synthetic modification, making it a valuable precursor for structure-activity relationship (SAR) studies. Researchers actively utilize this compound as a key starting material in the synthesis of more complex, biologically active molecules. For instance, it is a documented precursor in the synthesis of an oxime derivative, which was characterized by single-crystal X-ray diffraction analysis . Furthermore, the indole scaffold is central to the development of molecular hybrids, and this specific bromo-substituted analog can be transformed into derivatives like 1-(5-bromo-2-(4-methoxyphenyl)-1H-indol-7-yl)ethan-1-ol through PdCl2-mediated reactions . The structural motif of substituted indoles is frequently explored in anticancer agent development, with related bromo-indole compounds demonstrating potent anti-angiogenic effects by inhibiting the proliferation of human umbilical vein endothelial cells (HUVECs) and inducing apoptotic cell death . Handly, store the product sealed in a dry environment at 2-8°C. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-bromo-2-(4-methoxyphenyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO/c1-18-13-5-2-10(3-6-13)15-9-11-8-12(16)4-7-14(11)17-15/h2-9,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGIPPVLCMMJSRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=C(N2)C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60653177
Record name 5-Bromo-2-(4-methoxyphenyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851530-48-8
Record name 5-Bromo-2-(4-methoxyphenyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In human fibrosarcoma cells (HT1080), this compound inhibits MMP-9 expression, thereby reducing the invasive potential of these cancer cells. Furthermore, this compound has been observed to suppress pro-inflammatory responses in activated microglia by blocking NF-κB and MAPK signaling pathways. These interactions influence cell signaling pathways, gene expression, and cellular metabolism, highlighting the compound’s potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has demonstrated stability under various experimental conditions, maintaining its biochemical activity over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, with low doses producing minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. At high doses, this compound may exhibit toxic or adverse effects, necessitating careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activity. The compound’s interactions with enzymes such as MMP-9 and signaling pathways like NF-κB and MAPK highlight its role in modulating metabolic flux and metabolite levels. These interactions are crucial for understanding the compound’s overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to form strong covalent bonds with other molecules facilitates its localization and accumulation in specific cellular compartments. Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound’s targeting signals and post-translational modifications direct it to particular compartments or organelles within the cell. These localization patterns are critical for understanding the compound’s biochemical activity and potential therapeutic applications.

Biological Activity

5-Bromo-2-(4-methoxyphenyl)-1H-indole is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer treatment and other therapeutic applications. This article aims to summarize the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a bromine atom at the 5-position and a methoxy group at the para position of the phenyl ring. The indole scaffold is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of indole derivatives, including this compound. The following table summarizes key findings related to its anticancer activity:

Study Cell Line IC50 (μM) Mechanism
Study 1HCT1160.64Inhibition of cell proliferation via apoptosis induction
Study 2KMS-12 BM1.4Targeting multiple myeloma pathways
Study 3SNU160.077FGFR2 inhibition leading to reduced tumor growth

In vitro studies have shown that this compound exhibits significant antiproliferative effects against various cancer cell lines, indicating its potential as a lead compound for further development in cancer therapy .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through the downregulation of anti-apoptotic proteins such as XIAP .
  • Kinase Inhibition : It may act as an inhibitor for various kinases involved in cancer progression, similar to other indole derivatives which target pathways like FGFR and ERK .
  • Cell Cycle Arrest : Evidence suggests that it can cause cell cycle arrest in specific phases, further contributing to its anticancer effects.

Antimicrobial Activity

Beyond its anticancer properties, this compound has also demonstrated antimicrobial activity. Studies indicate that compounds with similar structures can inhibit bacterial growth, particularly against strains such as Staphylococcus aureus.

Case Studies

  • Xenograft Models : In vivo studies using xenograft models have shown that treatment with the compound leads to significant tumor size reduction compared to controls. For instance, mice treated with doses of 150 mg/kg exhibited reduced tumor mass associated with downregulated expression of Cyclin D1 and Sp1 .
  • Combination Therapies : Research is ongoing into the efficacy of combining this compound with other chemotherapeutics. Preliminary results suggest enhanced effectiveness when used alongside established anticancer agents.

Scientific Research Applications

Cancer Research Applications

Antiproliferative Activity
5-Bromo-2-(4-methoxyphenyl)-1H-indole and its derivatives have been studied for their antiproliferative properties against various cancer cell lines. Research indicates that indole derivatives exhibit significant inhibition of cancer cell growth, particularly in lung (A549) and breast (MCF-7) cancer cells. For instance, a study reported that compounds with structural modifications at the 7-position of the indole scaffold showed enhanced cytotoxicity, with some derivatives demonstrating IC50 values in the submicromolar range .

Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the disruption of microtubule dynamics, which is crucial for mitosis. Studies have shown that 5-bromoindole derivatives can interfere with the mitotic machinery, leading to apoptosis in cancer cells .

Antibacterial Activity

Inhibition of Pathogenic Bacteria
Recent investigations have highlighted the antibacterial potential of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound has been shown to possess moderate antibacterial activity, indicating its potential as a lead compound for developing new antibiotics .

Structure-Activity Relationship (SAR) Studies
SAR studies suggest that modifications on the indole scaffold can significantly influence antibacterial efficacy. For example, the introduction of electron-withdrawing groups at specific positions on the indole ring has been associated with enhanced antimicrobial activity .

Drug Development and Synthesis

Synthetic Pathways
The synthesis of this compound typically involves multiple steps including bromination and coupling reactions. Recent advancements in synthetic methodologies have focused on improving yield and reducing costs associated with large-scale production .

Potential Drug Candidates
Due to its promising biological activities, this compound serves as a valuable scaffold for designing novel therapeutic agents. The compound's ability to interact with various biological targets makes it a candidate for further optimization in drug discovery programs aimed at treating cancer and bacterial infections .

Case Studies and Research Findings

StudyFindingsCell Lines TestedIC50 Values
Indole derivatives showed significant antiproliferative activityA549, MCF-7Submicromolar range
Enhanced cytotoxicity with specific structural modificationsA549, HeLaVaried (e.g., 38 nM)
Moderate antibacterial activity against MRSAMRSA strainsMIC ≤ 0.25 µg/mL

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 5-Bromo-2-(4-bromophenyl)-1H-indole (CAS 77185-71-8): Differs by replacing the methoxy group with a bromine atom on the 2-phenyl ring.
  • 6-Bromo-2-(4-bromophenyl)-1H-indole (CAS 83515-06-4) : Bromine at the 6-position instead of 4. Positional isomerism affects molecular dipole moments and crystallinity, as seen in lower similarity scores (0.98 vs. 1.00) compared to the 5-bromo analogue .
  • N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide : Features a fluorinated indole core and a benzoylphenyl carboxamide group. The fluorine atom induces distinct electronic effects, while the carboxamide enhances hydrogen-bonding capacity .

Functional Group Variations

  • 5-Bromo-3-(2-(4-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole (9c) : Incorporates a triazole-ethyl group at the 3-position. The triazole moiety introduces hydrogen-bonding and metal-coordination capabilities, with a 50% synthetic yield using CuI-catalyzed click chemistry .
  • 5-Bromo-3-(2-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole (9d) : Substitution with a 4-fluorophenyl group reduces yield (25%) compared to 9c, likely due to steric hindrance or electronic deactivation during cycloaddition .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Compound Melting Point (°C) Rf Value (Eluent) Yield (%) Molecular Weight Key Spectral Data (¹H-NMR, δ ppm)
5-Bromo-2-(4-methoxyphenyl)-1H-indole N/A N/A N/A 302.16 (Anticipated aromatic protons: ~7.2–8.0)
5-Bromo-2-(4-bromophenyl)-1H-indole N/A N/A N/A 351.03 N/A
N-(4-Benzoylphenyl)-5-fluoroindole-2-carboxamide 249–250 0.67 (CHCl₃/MeOH 94:6) 37.5 359.12 8.0 (s, H-3 indole), 7.75–7.86 (m, aromatic)
5-Fluoro-N-[2-(4-methylbenzoyl)phenyl]-1H-indole-2-carboxamide 233–234 0.77 (CHCl₃/MeOH 94:6) 10 373.14 8.85 (d, J = 7.8 Hz, H-3 indole)

Notes:

  • The methoxy group in this compound is expected to downfield-shift aromatic protons compared to brominated analogues due to electron donation.
  • Lower yields for carboxamide derivatives (e.g., 10% in ) highlight synthetic challenges in introducing bulky substituents.

Key Observations :

  • PPA-mediated cyclization () is robust for brominated indoles but requires careful control of acidity and temperature.
  • Click chemistry () offers modularity for triazole derivatives but suffers from variable yields depending on substituent electronics.

Preparation Methods

Palladium(II) Chloride-Mediated Cyclization

A notable preparation of this compound involves the palladium(II) chloride-mediated endo-dig cyclization of 1-(5-bromo-2-(4-methoxyphenyl)-1H-indol-7-yl)ethanone. The procedure includes:

  • Heating a mixture of the precursor ketone (1.00 g, 2.91 mmol) with PdCl2 (0.10 g, 0.58 mmol) in acetonitrile (50 mL) at 80 °C under an argon atmosphere for 3 hours.
  • This reaction facilitates cyclization through Csp–N bond formation, yielding the indole derivative.
  • The product crystallizes as colorless crystals with a melting point of 140–142 °C.

This method leverages the transition metal catalyst to promote selective cyclization, avoiding harsh conditions and enabling good yields.

Bromination Strategies on Indole Nucleus

Introducing the bromine substituent at the 5-position of the indole ring can be challenging due to the reactivity of indole towards electrophilic bromination, which often leads to polybrominated byproducts. Strategies to overcome this include:

  • Protection of the indole NH group with a phenylsulfonyl group to direct bromination.
  • Bromination of the protected indole using molecular bromine in the presence of sodium methoxide to avoid overbromination.
  • Alternatively, using N-bromosuccinimide with catalytic benzoyl peroxide under reflux conditions for activated methoxyindoles.
  • These methods yield selectively brominated indoles, including 3-bromo and 5-bromo derivatives, which can be further functionalized.

Suzuki-Miyaura Cross-Coupling for 2-Aryl Indole Formation

The installation of the 4-methoxyphenyl group at the 2-position is effectively achieved via Suzuki-Miyaura cross-coupling reactions:

  • Starting from 2-iodo or 2-bromo protected indoles, coupling with 4-methoxyphenylboronic acid or its derivatives in the presence of a palladium catalyst and a base such as sodium carbonate.
  • This reaction proceeds under aqueous or mixed solvent conditions, often at elevated temperatures, yielding 2-arylindoles in good to excellent yields.
  • After coupling, the protecting group on the indole nitrogen is removed under mild conditions to afford the free indole.

One-Pot Synthesis Approaches

One-pot methods have been developed to streamline synthesis by combining multiple steps without intermediate purification:

  • For example, synthesis of 2-(4-bromo-2,5-dimethoxyphenyl)-1-(phenylsulfonyl)-1H-indole followed by deprotection in the same reaction vessel.
  • These methods improve efficiency and reduce waste, although they may require careful optimization of reaction conditions.

Data Table Summarizing Key Preparation Methods

Methodology Starting Material(s) Key Reagents/Catalysts Conditions Outcome/Yield Notes
PdCl2-mediated cyclization 1-(5-bromo-2-(4-methoxyphenyl)-1H-indol-7-yl)ethanone PdCl2, acetonitrile 80 °C, 3 h, argon atmosphere Colorless crystals, mp 140–142 °C Selective cyclization via Csp–N bond
Bromination of protected indole N-phenylsulfonyl indole derivatives Molecular bromine + NaOMe or NBS + benzoyl peroxide Reflux in suitable solvent Selective 5-bromo or 3-bromo indoles Avoids polybromination
Suzuki-Miyaura cross-coupling 2-iodo or 2-bromo protected indoles + arylboronic acid Pd catalyst, Na2CO3 Aqueous or mixed solvent, heat Good to excellent yields Enables 2-aryl substitution
One-pot synthesis Protected indole derivatives Various (Pd catalyst, bases) Optimized multi-step conditions Efficient synthesis Reduces purification steps

Research Findings and Analysis

  • The palladium-mediated cyclization method provides a robust route to the target indole with good purity and crystallinity, confirmed by single-crystal X-ray diffraction analysis.
  • Bromination strategies require careful control of reaction conditions to prevent overbromination; protection of the indole nitrogen is critical for regioselectivity.
  • Suzuki-Miyaura cross-coupling is a versatile and high-yielding method for aryl substitution at the 2-position of indoles, allowing incorporation of various aryl groups including 4-methoxyphenyl.
  • The combination of protection, selective halogenation, and cross-coupling steps enables modular synthesis of this compound and related derivatives.
  • One-pot methods, while less common, offer promising avenues for more efficient synthesis with fewer purification steps, though they require precise condition optimization.

Q & A

Q. Table 1: Synthesis Parameters Comparison

ParameterExample ConditionsReference
CatalystPdCl₂
SolventToluene/dioxane
Reaction Time24–72 hours
Purification MethodSilica gel chromatography

Basic: How is the structural identity of this compound confirmed experimentally?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 7.23 (m, 3H), 7.14 (d, J = 2.0 Hz), and 3.28 (t, J = 7.2 Hz) confirm aromatic protons and alkyl chains .
    • 13C NMR : Signals at δ 159.3 (C-O methoxy), 141.1 (indole C-2), and 130.6 (aromatic Br-substituted carbon) validate substituent positions .
  • Mass Spectrometry : HRMS (ESI) m/z [M+H]⁺ calculated for C₁₅H₁₃BrNO: 326.1419; observed: 326.1408 .
  • X-ray Crystallography : For analogous compounds, SHELXL refinement confirmed planar indole cores and intramolecular hydrogen bonds (e.g., N–H⋯O, 2.24 Å) .

Advanced: How can reaction yields for Pd-catalyzed syntheses of this compound be improved?

Methodological Answer:
Low yields (e.g., 37% ) may arise from:

  • Catalyst deactivation : Use stabilizing ligands (e.g., phosphines) or switch to Pd(OAc)₂.
  • Side reactions : Monitor intermediates via TLC and optimize stoichiometry (e.g., excess aryl halide).
  • Solvent effects : Replace toluene with DMF or DMSO to enhance solubility .
  • Temperature control : Higher temperatures (80–100°C) may accelerate coupling but risk decomposition.

Example Optimization : In a related oxazole synthesis, extending reaction time to 72 hours and using NBS increased yield to 85% .

Advanced: What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?

Methodological Answer:

  • Disorder in crystal packing : Common in flexible methoxy groups. Mitigated by refining anisotropic displacement parameters .
  • Hydrogen bonding : Intramolecular interactions (e.g., N–H⋯O) complicate electron density maps. Use SHELXL’s DFIX command to restrain bond lengths .
  • Twinned crystals : Employ TWIN/BASF commands in SHELXL for refinement .

Q. Table 2: Crystallographic Data (Example from Analogous Compound )

ParameterValue
Space groupC2/c
Unit cell dimensionsa = 31.437 Å, b = 5.5224 Å, c = 16.6545 Å
R-factor0.0251

Advanced: How do electronic effects of the bromine and methoxy groups influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Bromine : Acts as a directing group, facilitating electrophilic substitution at the 5-position. Its electron-withdrawing nature enhances oxidative addition in Pd-catalyzed reactions .
  • Methoxy group : Electron-donating via resonance, activating the phenyl ring for nucleophilic attacks. However, steric hindrance may slow coupling at adjacent positions.
  • Competing pathways : Bromine may undergo unintended Suzuki-Miyaura coupling if unprotected. Use protecting groups (e.g., SEM) for selective reactions .

Advanced: How can contradictions in spectral or crystallographic data be resolved during characterization?

Methodological Answer:

  • NMR discrepancies : Compare with computed spectra (DFT calculations) or rerun under standardized conditions (e.g., CDCl₃ vs. DMSO-d₆) .
  • Crystallographic outliers : Check for twinning or disorder using PLATON’s validation tools . Cross-validate with IR or Raman spectroscopy for functional groups.
  • Mass spectrometry : Confirm isotopic patterns (e.g., ⁷⁹Br/⁸¹Br) to rule out impurities .

Basic: What biological activities are hypothesized for this compound based on structural analogs?

Methodological Answer:
While direct data is limited, analogous indoles show:

  • Antibacterial activity : 5-Bromo-2-(4-chlorobenzyl)-1H-indole-2-carboxamides inhibit bacterial growth via tubulin binding .
  • Anticancer potential : Bromoindoles disrupt microtubule assembly (IC₅₀ ~1–10 µM) .
  • Antioxidant properties : Indole derivatives scavenge ROS in ischemia models .

Note : Bioactivity assays (e.g., MTT for cytotoxicity, ROS assays) are recommended for empirical validation.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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5-Bromo-2-(4-methoxyphenyl)-1H-indole
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5-Bromo-2-(4-methoxyphenyl)-1H-indole

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